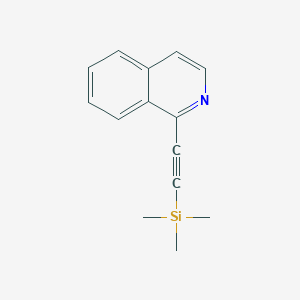

1-((Trimethylsilyl)ethynyl)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((Trimethylsilyl)ethynyl)isoquinoline is an organic compound with the molecular formula C14H15NSi . The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .

Synthesis Analysis

The synthesis of isoquinoline derivatives, including 1-((Trimethylsilyl)ethynyl)isoquinoline, has been reported in the literature . A series of 1,2,3-triazole derivatives were synthesized through a copper-catalyzed click reaction .Molecular Structure Analysis

The molecular structure of 1-((Trimethylsilyl)ethynyl)isoquinoline consists of an isoquinoline moiety with a trimethylsilyl ethynyl group attached . The molecule has a molar refractivity of 76.6±0.4 cm³ .Chemical Reactions Analysis

While specific chemical reactions involving 1-((Trimethylsilyl)ethynyl)isoquinoline are not detailed in the search results, the compound’s structure suggests it could participate in reactions typical of isoquinolines and ethynyl compounds .Physical And Chemical Properties Analysis

1-((Trimethylsilyl)ethynyl)isoquinoline has a density of 1.0±0.1 g/cm³, a boiling point of 330.2±24.0 °C at 760 mmHg, and a flash point of 153.5±22.9 °C . It has a polar surface area of 13 Ų and a molar volume of 233.8±5.0 cm³ .Scientific Research Applications

Iridium-Catalyzed Addition Reactions

Iridium complexes catalyze the addition reactions of ethynyltrimethylsilane to quinolines and isoquinolines, activated by acyl chloride, producing 1-trimethylsilylethynyl-1,2-dihydroisoquinolines with good to high yields. This process offers a synthetic route for the functionalization of isoquinoline derivatives (Yamazaki, Fujita, & Yamaguchi, 2004).

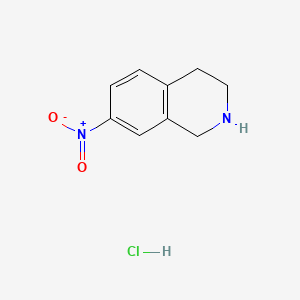

Regiospecific Synthesis of Isoquinoline Alkaloids

The trimethylsilyl group serves as an effective activating group for the Pictet-Spengler reaction, controlling regiochemistry in the synthesis of tetrahydroisoquinoline derivatives. This method enables the regiospecific synthesis of 8-methoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrating the utility of trimethylsilyl groups in isoquinoline alkaloid synthesis (Miller & Tsang, 1988).

Synthesis of Ethyl 1-(2-Oxoalkyl)-1,2-Dihydroisoquinoline-2-Carboxylates

A method for synthesizing ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates via C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers has been developed. The resulting products can be further cyclized to yield pyrido[2,1-a]isoquinoline derivatives, showcasing a pathway for the construction of complex isoquinoline frameworks (Wada, Nakatani, & Akiba, 1983).

Insertion of Isocyanides into N-Si Bonds

A study revealed that trimethylsilyl chloride acts as an efficient activating agent for azines in isocyanide-based reactions, which involve a key insertion step of isocyanide into an N-Si bond. This process leads to the formation of various α-substituted dihydroazines, offering a route for the development of compounds with potential anti-parasitic properties (Luque et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1-((Trimethylsilyl)ethynyl)isoquinoline is tubulin , a protein that is a crucial component of the cytoskeleton . Tubulin plays a vital role in cell division, growth, shape, transport, and motility .

Mode of Action

1-((Trimethylsilyl)ethynyl)isoquinoline interacts with tubulin by binding to the colchicine site of tubulin . This interaction forms hydrogen bonds in the active site of β-tubulin . The binding of the compound to tubulin can inhibit tubulin polymerization , which is a critical process for the formation of microtubules, the structural components of the cytoskeleton.

Biochemical Pathways

The inhibition of tubulin polymerization by 1-((Trimethylsilyl)ethynyl)isoquinoline affects the microtubule dynamics, which is a crucial part of the cell cycle . This disruption can lead to cell cycle arrest at the G2/M phase , preventing the cell from dividing and thus inhibiting the growth of cancer cells.

Result of Action

The result of the action of 1-((Trimethylsilyl)ethynyl)isoquinoline is the inhibition of cell division, leading to a decrease in the growth of cancer cells . The compound has shown potent cytotoxicity activity against HepG2 and HeLa cell lines .

Action Environment

The action, efficacy, and stability of 1-((Trimethylsilyl)ethynyl)isoquinoline can be influenced by various environmental factors These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it is acting upon.

properties

IUPAC Name |

2-isoquinolin-1-ylethynyl(trimethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)11-9-14-13-7-5-4-6-12(13)8-10-15-14/h4-8,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIUBLLCEWITIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517603 |

Source

|

| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Trimethylsilyl)ethynyl)isoquinoline | |

CAS RN |

86521-10-0 |

Source

|

| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)